
Methyl alpha-isocyanatoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl alpha-isocyanatoacrylate (MAICA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MAICA is an isocyanate, which is a type of organic compound that contains a functional group composed of a nitrogen atom bonded to a carbon atom via a double bond. Isocyanates are widely used in the production of polyurethane foams, coatings, and adhesives. MAICA, in particular, has shown promise as a building block for the synthesis of various materials with desirable properties.
作用機序
Methyl alpha-isocyanatoacrylate is an isocyanate, which means that it can react with a variety of nucleophiles, including water, alcohols, and amines. This reaction, known as hydrolysis, results in the formation of a carbamic acid, which can then decompose to yield an amine and carbon dioxide. The reactivity of Methyl alpha-isocyanatoacrylate makes it a versatile building block for the synthesis of various materials.
生化学的および生理学的効果
Methyl alpha-isocyanatoacrylate is a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is classified as a sensitizer, which means that repeated exposure can lead to allergic reactions. Methyl alpha-isocyanatoacrylate has not been extensively studied for its potential toxicological effects, but it is generally considered to be a hazardous substance that should be handled with care.
実験室実験の利点と制限
Methyl alpha-isocyanatoacrylate has several advantages for use in laboratory experiments. It is a versatile building block that can be used for the synthesis of a wide range of materials. Methyl alpha-isocyanatoacrylate is also relatively easy to handle and can be stored for extended periods of time. However, Methyl alpha-isocyanatoacrylate is a hazardous substance that requires careful handling and disposal. It can also be difficult to purify, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on Methyl alpha-isocyanatoacrylate. One area of interest is the development of new synthetic routes that can improve the yield and purity of Methyl alpha-isocyanatoacrylate. Another area of interest is the modification of Methyl alpha-isocyanatoacrylate to introduce new functional groups, which can expand its range of applications. Finally, there is a need for further toxicological studies to better understand the potential health effects of Methyl alpha-isocyanatoacrylate and to develop appropriate safety guidelines for its use.
科学的研究の応用
Methyl alpha-isocyanatoacrylate has been extensively studied for its potential applications in materials science and engineering. It can be used as a monomer for the synthesis of various polymers, including polyurethanes, polyureas, and polyisocyanurates. These polymers have a wide range of applications, including coatings, adhesives, and foams. Methyl alpha-isocyanatoacrylate has also been studied as a cross-linking agent for the modification of polymers, which can improve their mechanical and thermal properties.
特性
CAS番号 |
112481-21-7 |
|---|---|
製品名 |
Methyl alpha-isocyanatoacrylate |
分子式 |
C5H5NO3 |
分子量 |
127.1 g/mol |
IUPAC名 |
methyl 2-isocyanatoprop-2-enoate |
InChI |
InChI=1S/C5H5NO3/c1-4(6-3-7)5(8)9-2/h1H2,2H3 |
InChIキー |
UWRYVQMTSCUWFN-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C)N=C=O |
正規SMILES |
COC(=O)C(=C)N=C=O |
その他のCAS番号 |
112481-21-7 |
同義語 |
MAICA methyl alpha-isocyanatoacrylate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
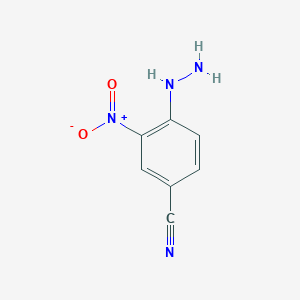
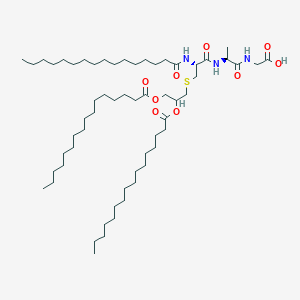

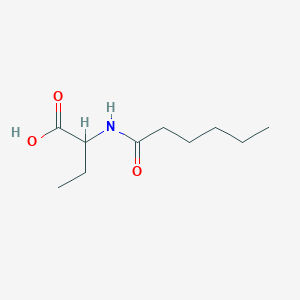
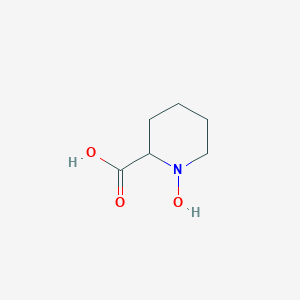
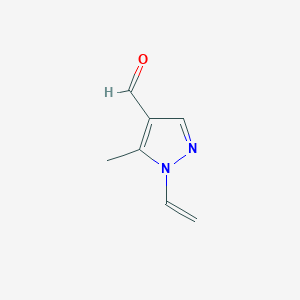
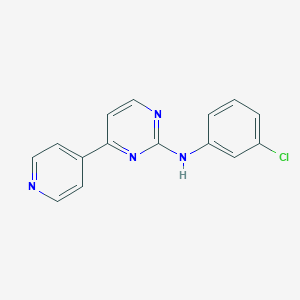
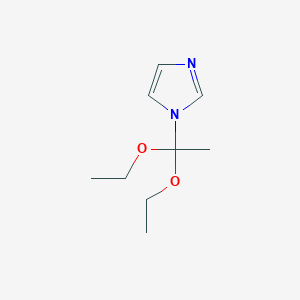
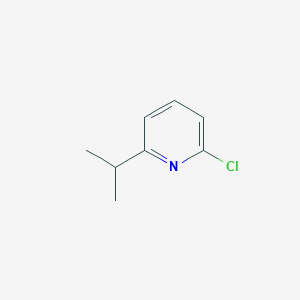

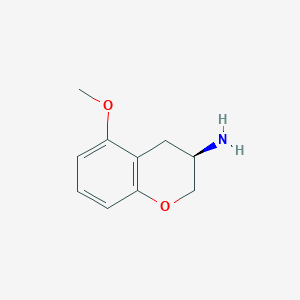
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)